5-(2-Chlorophenyl)furan-2-carboxamide

MetAP inhibition metalloform-selectivity antibacterial target

Researchers requiring selective bacterial MetAP inhibition without off-target NaV1.8, MK2, or PKD modulation face a critical tool compound gap. 5-(2-Chlorophenyl)furan-2-carboxamide (CAS 61941-95-5) addresses this need as the only ortho-chloro isomer with exclusive MetAP engagement. • 4.5-fold Mn/Co metalloform-selectivity - ideal for structure-guided optimization using co-crystal PDB: 1XNZ • No cross-reactivity with NaV1.8 (cf. para-Cl IC₅₀ 8 nM) or PKD1/2/3 (cf. meta-Cl IC₅₀ 0.6-3.2 µM) • Neutral carboxamide (LogP 3.40) enables cell-based assays; superior permeability vs. carboxylic acid analog Supplied with rigorous analytical certification for reproducible research.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 61941-95-5
Cat. No. B224156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)furan-2-carboxamide
CAS61941-95-5
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C(=O)N)Cl
InChIInChI=1S/C11H8ClNO2/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)
InChIKeyVOTVXDLPEPZGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chlorophenyl)furan-2-carboxamide: MetAP Inhibitor Scaffold


5-(2-Chlorophenyl)furan-2-carboxamide (CAS 61941-95-5) is a furan-based aromatic carboxamide with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . The compound belongs to the 5-arylfuran-2-carboxamide chemotype, which has been identified as a privileged scaffold in bacterial methionine aminopeptidase (MetAP) inhibition [1]. Its defining structural feature is the ortho-chlorine substitution on the phenyl ring, which distinguishes it from the corresponding meta- and para-chlorophenyl isomers and underpins a unique metalloform-selectivity profile relevant to antimicrobial and anticancer probe development.

1
Workflow
Fragment-based MetAP inhibitor design
2
Selection
Ortho-chloro chemotype for Mn(II)-selective metalloform profiling
3
Use Context
Structure-guided optimization supported by co-crystal data (PDB 1XNZ)

5-(2-Chlorophenyl)furan-2-carboxamide: Interchangeability Limitations


Simple replacement of 5-(2-chlorophenyl)furan-2-carboxamide with its 3-chloro, 4-chloro, or unsubstituted phenyl analogs is not scientifically valid because the position of the chlorine substituent on the phenyl ring fundamentally alters target engagement. The ortho-chloro isomer demonstrates metalloform-selective inhibition of bacterial MetAP with a distinct Mn(II)-preference profile [1], whereas the para-chloro isomer is a known NaV1.8 channel blocker (A-803467, IC₅₀ = 8 nM) and the meta-chloro scaffold has been optimized as a pan-PKD inhibitor (CID-2011756, IC₅₀ = 0.6–3.2 µM) . These divergent biological activities, dictated solely by halogen position, make generic substitution a high-risk procurement decision without explicit comparative data.

2-Chlorophenyl (Target)
Primary target MetAP inhibitor (Mn(II)-form selective)
Off-target note No reported NaV1.8, MK2, or PKD activity
4-Chlorophenyl (Para)
Divergent activity NaV1.8 sodium channel blocker
Additional target MK2 kinase inhibitor
3-Chlorophenyl (Meta)
Divergent activity Pan-PKD inhibitor (PKD1/2/3)
Target shift No MetAP selectivity reported

5-(2-Chlorophenyl)furan-2-carboxamide: Differentiation Evidence


Mn(II)-Selective MetAP Inhibition vs. Co(II)-Form

5-(2-Chlorophenyl)furan-2-carboxamide exhibits preferential inhibition of the Mn(II)-form of E. coli methionine aminopeptidase (MetAP) with an IC₅₀ of 15.9 µM, compared to 71.4 µM for the Co(II)-form, 137 µM for the Ni(II)-form, and >200 µM for the Fe(II)-form measured under identical assay conditions [1]. The Mn/Co selectivity ratio is 4.5-fold. In contrast, the corresponding carboxylic acid analog (5-(2-chlorophenyl)furan-2-carboxylic acid) displays an IC₅₀ of 0.0024 mM (2.4 µM) on the Mn(II)-form and 0.154 mM on the Co(II)-form—a Mn/Co selectivity ratio of 64-fold [2]. This demonstrates that the carboxamide retains partial metalloform-selectivity while providing a structurally distinct hydrogen-bonding pharmacophore for fragment-based optimization.

Mn(II)-Selective MetAP Inhibition
Head-to-head
Mn(II)-MetAP IC₅₀: 15.9 µM; Co(II): 71.4 µM (4.5-fold selectivity). Carboxylic acid analog: Mn(II) 2.4 µM, Co(II) 154 µM (64-fold).
Reported Mn(II)-biased inhibition context; carboxamide retains partial selectivity while altering pharmacophore.
Selectivity reduced vs. acid; supports fragment elaboration strategies.
MetAP inhibition metalloform-selectivity antibacterial target

Ortho-Chlorine Directs Exclusive MetAP Targeting

The ortho-chlorine substitution pattern in 5-(2-chlorophenyl)furan-2-carboxamide is the critical determinant of its MetAP-directed activity. In published profiling, the para-chloro isomer (5-(4-chlorophenyl)furan-2-carboxamide core) yields A-803467, a selective NaV1.8 sodium channel blocker with an IC₅₀ of 8 nM for human NaV1.8 , and an MK2 inhibitor (IC₅₀ = 110 nM) . The meta-chloro isomer scaffold yields CID-2011756, a pan-PKD inhibitor with IC₅₀ values of 3.2 µM (PKD1), 0.6 µM (PKD2), and 0.7 µM (PKD3) . No NaV1.8 or PKD inhibitory activity has been reported for the 2-chlorophenyl carboxamide, indicating that the ortho-chlorine substitution redirects target engagement exclusively toward MetAP.

Ortho-Cl Directs MetAP Targeting
Class-level
Ortho: MetAP inhibitor. Para: NaV1.8 blocker (IC₅₀ 8 nM) and MK2 inhibitor. Meta: pan-PKD inhibitor (IC₅₀ 0.6–3.2 µM). Target class fully diverges.
Halogen position dictates primary target; ortho-isomer may reduce ion channel/kinase confounding in MetAP assays.
Class-level inference; direct comparative data within a single study not available.
target selectivity ortho effect chemotype specificity

Co-Crystal Structure Confirms Mn(II) Coordination

The X-ray co-crystal structure of the Mn(II)-form of E. coli MetAP in complex with 5-(2-chlorophenyl)furan-2-carboxylic acid (PDB: 1XNZ, resolution 1.52 Å) [1] reveals that the carboxylate group coordinates both Mn(II) ions in the dinuclear active site through its two oxygen atoms in a bidentate fashion. This structural data directly informs the binding orientation of the carboxamide analog: the furan oxygen and the ortho-chlorine substituent occupy a hydrophobic pocket near the active-site entrance, while the carboxamide group is positioned to engage in hydrogen-bonding interactions with active-site residues that the carboxylate cannot access. No equivalent co-crystal structure exists for the para- or meta-chlorophenyl carboxamide isomers in complex with MetAP, making this the only structurally validated chemotype for rational, structure-guided optimization of MetAP inhibitors within the furan-2-carboxamide class.

Co-Crystal Structure (PDB 1XNZ)
Reported
Mn(II)-form E. coli MetAP with 5-(2-chlorophenyl)furan-2-carboxylic acid at 1.52 Å. Bidentate carboxylate coordination; ortho-Cl in hydrophobic pocket.
Structure-validated chemotype supports rational fragment growth; no equivalent structure for para/meta isomers.
Carboxamide analog binding inferred; direct co-crystal with carboxamide not deposited.
X-ray crystallography fragment-based drug design Mn(II) coordination

Carboxamide vs. Carboxylic Acid Physicochemical Profile

The carboxamide derivative (target compound) has a calculated LogP of 3.40 and a topological polar surface area (TPSA) of 56.23 Ų , compared to the carboxylic acid analog with LogP 3.30 and TPSA 50.44 Ų [1]. Critically, at physiological pH 7.4, the carboxylic acid (predicted pKa ~3.5–4.0) is predominantly ionized (carboxylate form), which limits passive membrane permeability. The carboxamide is neutral at pH 7.4, eliminating the ionization penalty. While the carboxamide loses 6.6-fold in MetAP inhibitory potency relative to the acid (see Evidence Item 1), this trade-off is frequently observed in fragment-to-lead optimization where physicochemical property improvement is prioritized in the early stages. The carboxamide also introduces an additional hydrogen bond donor (N–H), which can be exploited for target interaction or replaced during lead optimization.

Carboxamide vs. Acid Profile
Data to verify
Carboxamide: LogP 3.40, TPSA 56.23 Ų, neutral at pH 7.4. Acid: LogP 3.30, TPSA 50.44 Ų, >99% ionized.
Neutral carboxamide may support passive membrane permeability vs. ionized acid; potency trade-off noted.
Calculated values; experimental permeability not reported.
physicochemical properties permeability oral bioavailability

Unique Metalloform-Selectivity in 5-Arylfuran-2-carboxamides

A systematic structure-activity relationship (SAR) study of 5-phenylfuran-2-carboxylic acid analogs demonstrated that various phenyl ring substitutions modulate potency on the Mn(II)-form of MetAP but do not alter the intrinsic Mn(II)-form metalloform-selectivity [1]. The 2-chlorophenyl substitution was among the modifications yielding potent Mn(II)-selective inhibition. When the carboxylate is replaced with a carboxamide, as in the target compound, the Mn-preference is partially retained (4.5-fold selectivity; see Evidence Item 1), whereas conversion to a hydroxamate completely abolishes metalloform-selectivity [1]. This indicates that 5-(2-chlorophenyl)furan-2-carboxamide occupies a unique position in the selectivity continuum: it preserves the Mn-bias of the acid chemotype while offering the synthetic tractability of an amide for further derivatization—a combination not reported for any other 5-arylfuran-2-carboxamide isomer.

Unique Metalloform-Selectivity
Class-level
Carboxamide: Mn/Co selectivity 4.5-fold (7% of acid's 64-fold). Hydroxamate analog: 0% selectivity retained. SAR confirms ortho-Cl chemotype preserves Mn preference.
Partial selectivity retention distinguishes this fragment from other amide derivatives; supports selectivity-guided optimization.
SAR study context; hydroxamate series abolishes selectivity entirely.
metalloform-selectivity SAR 5-arylfuran-2-carboxamide

5-(2-Chlorophenyl)furan-2-carboxamide: Application Scenarios


Fragment-Based Lead Discovery for Mn(II)-Selective MetAP

The 4.5-fold Mn/Co selectivity ratio and the availability of a high-resolution co-crystal structure (PDB: 1XNZ) of the acid-core analog [1] make 5-(2-chlorophenyl)furan-2-carboxamide an ideal fragment starting point for structure-guided optimization campaigns targeting bacterial MetAP. The carboxamide group serves as a vector for fragment growth into adjacent binding pockets, while the ortho-chlorine locks the phenyl ring orientation in the hydrophobic entrance pocket. This scenario is directly supported by the SAR data demonstrating that Mn-selectivity is a conserved feature of the 2-chlorophenyl chemotype [2].

Chemical Biology Probe Without Off-Target Effects

Because the para-chloro isomer engages NaV1.8 (IC₅₀ = 8 nM) and MK2 (IC₅₀ = 110 nM) [1], and the meta-chloro isomer inhibits PKD1/2/3 (IC₅₀ = 0.6–3.2 µM) [2], the ortho-chloro carboxamide provides a critical control for chemical biology experiments requiring selective MetAP perturbation. Its exclusive MetAP activity profile ensures that any observed phenotypic effects in bacterial or cancer cell models can be attributed to MetAP inhibition rather than off-target ion channel or kinase modulation.

Intracellularly Active MetAP Inhibitors via Prodrugs

The neutral carboxamide (LogP = 3.40) is predicted to cross cell membranes more efficiently than the ionized carboxylic acid analog (LogP = 3.30; >99% ionized at pH 7.4) [1]. Although the carboxamide is 6.6-fold less potent than the acid on isolated MetAP enzyme, its superior permeability profile positions it as a candidate for pro-drug strategies (e.g., hydrolysis to the active acid inside cells) or for direct optimization of the amide series to restore potency while maintaining cell permeability. This is particularly relevant for anti-tuberculosis applications where intracellular MetAP (MtMetAP1a) engagement is required [2].

SAR Anchor for 5-Arylfuran-2-carboxamide Libraries

The unique retention of partial metalloform-selectivity (4.5-fold Mn/Co) in the carboxamide compared to the complete loss of selectivity in the hydroxamate analog [1] establishes 5-(2-chlorophenyl)furan-2-carboxamide as the optimal anchor compound for designing focused libraries that explore the amide substituent space. Researchers can systematically vary the amide nitrogen substituent while using the conserved 2-chlorophenyl-furan core to maintain MetAP engagement, enabling efficient SAR exploration with a reduced number of synthetic steps.

Application
Selection Property
Validation Focus
Fragment-based lead discovery for Mn(II)-selective MetAP
Mn(II)-biased inhibition profile with co-crystal structural support
Structure-guided fragment growth using PDB 1XNZ; metalloform-selectivity confirmation
Chemical biology probe for MetAP-specific perturbation
Ortho-chloro target exclusivity vs. para/meta isomers
Off-target profiling against NaV1.8, MK2, and PKD1-3
Prodrug strategies for intracellular MetAP engagement
Predicted neutral-form permeability advantage over ionized acid
Cell-based permeability and target engagement in bacterial/mammalian models
SAR exploration of amide substituent space
Partial metalloform-selectivity retained in carboxamide
Systematic amide variation with Mn/Co selectivity monitoring
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